molecular formula C10H7BrO2S B134338 Methyl 5-bromo-1-benzothiophene-2-carboxylate CAS No. 7312-11-0

Methyl 5-bromo-1-benzothiophene-2-carboxylate

Cat. No. B134338
CAS RN: 7312-11-0
M. Wt: 271.13 g/mol
InChI Key: XDYVZHUZZZKQOS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-benzothiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes. These are polycyclic aromatic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests that it could be a versatile intermediate for the synthesis of various biologically active molecules or for further chemical transformations.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in several studies. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent, indicating the potential for chemoselective transformations in the benzothiophene series . Another study reported the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates, which are closely related to the target molecule, through an electrochemical reduction process . These methods could potentially be adapted for the synthesis of methyl 5-bromo-1-benzothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been extensively studied. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, revealing a thiophene ring substituted with amino and methyl ester groups, stabilized by intra- and intermolecular hydrogen bonds . This suggests that similar stabilizing interactions could be present in the structure of methyl 5-bromo-1-benzothiophene-2-carboxylate.

Chemical Reactions Analysis

Benzothiophene derivatives undergo various chemical reactions. An "abnormal" bromination reaction selectivity was observed for 5-diarylamino-2-methylbenzo[b]thiophene, where bromination occurred at unexpected positions due to a special electron structure . This indicates that bromination reactions of benzothiophene derivatives can be highly regioselective and influenced by the electronic properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For instance, the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This information could be relevant for understanding the reactivity of methyl 5-bromo-1-benzothiophene-2-carboxylate.

Scientific Research Applications

DNA Methyltransferase Inhibitors

DNA methylation plays a crucial role in epigenetic gene regulation, impacting chromatin structure, transcriptional repression, and the suppression of transposable elements. Methyl 5-bromo-1-benzothiophene-2-carboxylate, as part of the broader chemical family, might have relevance in research on DNA methylation due to its structural features. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown potential in inhibiting hypermethylation and restoring suppressor gene expression in cancer research. These inhibitors have been explored for their antitumor effects in vitro and in vivo, demonstrating the importance of methyl groups in regulating gene expression and the potential therapeutic applications of methylated compounds (Goffin & Eisenhauer, 2002).

Environmental Epigenetics and Genome Flexibility

Environmental factors can induce epigenetic changes, such as DNA methylation/demethylation, impacting genome regulation. Research in this area focuses on how chemical exposures, including those to compounds with methyl groups, influence epigenetic patterns, leading to alterations in gene expression and potentially contributing to various pathologies. Studies highlight the sensitivity of DNA hydroxymethylation as a biosensor for environmental factors, suggesting that compounds like Methyl 5-bromo-1-benzothiophene-2-carboxylate could be of interest in understanding environmental epigenetics (Efimova et al., 2020).

Pharmacological and Synthetic Profile of Benzothiazepine

The benzothiazepine framework, closely related to benzothiophenes, exhibits a range of biological activities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. Research into benzothiazepines and their derivatives, including potentially Methyl 5-bromo-1-benzothiophene-2-carboxylate, could provide insights into novel therapeutic agents. This underscores the importance of structural motifs found in benzothiophenes and their utility in drug discovery (Dighe et al., 2015).

Safety And Hazards

“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is classified as Acute Tox. 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319), indicating it causes skin and eye irritation . It is also classified as STOT SE 3 (H335), which means it may cause respiratory irritation .

properties

IUPAC Name

methyl 5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVZHUZZZKQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384973
Record name methyl 5-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1-benzothiophene-2-carboxylate

CAS RN

7312-11-0
Record name Methyl 5-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7312-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Starting from 2.99 g (14.7 mmol) of 5-bromo-2-fluorobenzaldehyde, by general method A with 0.88 g (22.1 mmol) of sodium hydride (60%) and 1.72 g (16.2 mmol) of methyl mercaptoacetate, 2.76 g (69.1% of theory) of the title compound are obtained.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0.88 g
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reactant
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Quantity
1.72 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2-fluorobenzaldehyde (6 g, 29.6 mmol), methyl thioglycolate (2.64 mL, 29.6 mmol), and Na2CO3 (3.14 g, 29.6 mmol) in methanol was heated to reflux for 1 hour, poured into brine, and extracted with ethyl acetate (3×). The combined extracts were washed with brine and filtered through silica gel to provide the desired product. MS (ESI(−)) m/e 270 (M−H)−.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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